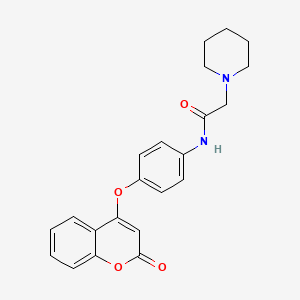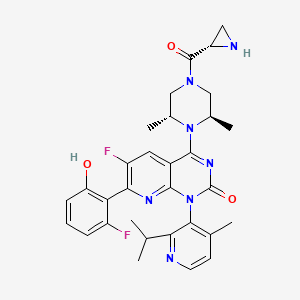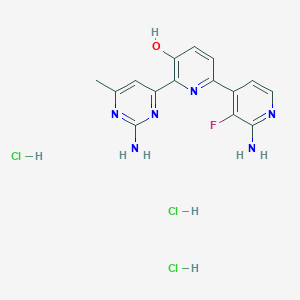
Tanuxiciclib trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tanuxiciclib trihydrochloride is a cyclin-dependent kinase (CDK) inhibitor. It is primarily used in scientific research to study cell cycle regulation and DNA damage response. The compound has a molecular formula of C15H16Cl3FN6O and a molecular weight of 421.68 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tanuxiciclib trihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Tanuxiciclib trihydrochloride primarily undergoes substitution reactions due to the presence of functional groups that can be replaced under specific conditions. It may also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various derivatives with different functional groups .
Applications De Recherche Scientifique
Tanuxiciclib trihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a CDK inhibitor, which makes it valuable for studying cell cycle regulation and DNA damage response. It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation .
Mécanisme D'action
Tanuxiciclib trihydrochloride exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tanuxiciclib trihydrochloride include other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness: this compound is unique due to its specific chemical structure and its ability to inhibit a broad range of CDKs. This broad-spectrum inhibition makes it a valuable tool for studying various aspects of cell cycle regulation and DNA damage response .
Propriétés
Formule moléculaire |
C15H16Cl3FN6O |
|---|---|
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C15H13FN6O.3ClH/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16;;;/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22);3*1H |
Clé InChI |
VRWBURQQJPINMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
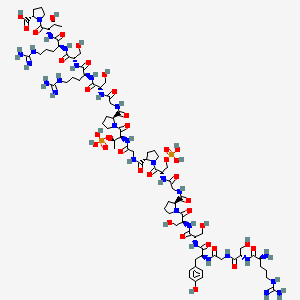
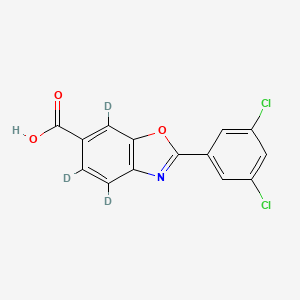
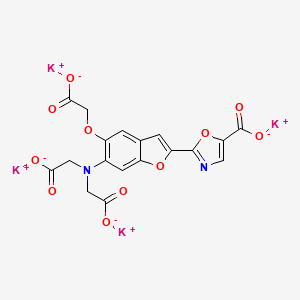
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
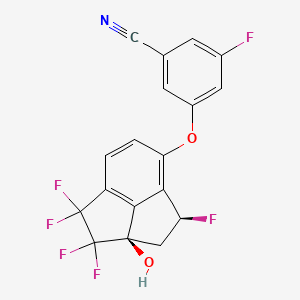
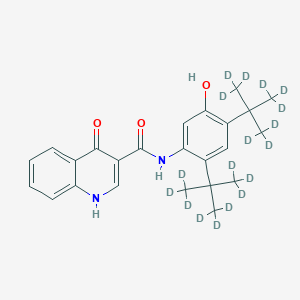
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
